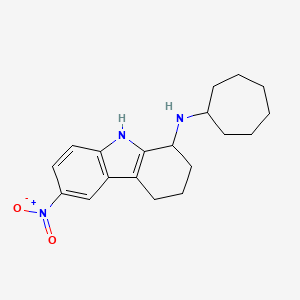
N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, also known as CPT, is a synthetic compound that has been gaining attention in the scientific community due to its potential use in various applications such as cancer treatment, neurological disorders, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves the inhibition of topoisomerase I, an enzyme that is essential for DNA replication and transcription. By inhibiting topoisomerase I, N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine prevents the unwinding of DNA, leading to the accumulation of DNA damage and ultimately inducing apoptosis.
Biochemical and physiological effects:
N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, anti-inflammatory effects, and neuroprotective effects. N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is also known to be highly toxic, which can be a limitation in some experiments. Additionally, the high cost of N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine may make it less accessible for some researchers.
Zukünftige Richtungen
There are several future directions for the research on N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. One potential area of focus is the development of more efficient and cost-effective synthesis methods for N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. Another area of interest is the exploration of N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine's potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, further research is needed to fully understand the mechanisms underlying N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine's neuroprotective effects, which may lead to the development of new treatments for neurological disorders.
Synthesemethoden
The synthesis of N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves several steps, including the reduction of 6-nitroindole to 6-aminoindole, followed by the cyclization of 6-aminoindole with cycloheptanone to form N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. This process has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been extensively studied for its potential use in cancer treatment. Several studies have shown that N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-22(24)14-10-11-17-16(12-14)15-8-5-9-18(19(15)21-17)20-13-6-3-1-2-4-7-13/h10-13,18,20-21H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOUAMVADYSSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2CCCC3=C2NC4=C3C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5121544.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5121551.png)

![3-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121564.png)
![4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121572.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121575.png)
![5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5121590.png)
![ethyl [4-({[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B5121598.png)
![4-bromo-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide](/img/structure/B5121617.png)

![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5121640.png)
![N-[3-(dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5121651.png)
![2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B5121659.png)
![ethyl (5-{[5-(4-bromophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5121666.png)